molecular formula C7H13NO3 B13956409 Proline, 4-methoxy-1-methyl- CAS No. 666849-95-2

Proline, 4-methoxy-1-methyl-

Cat. No.: B13956409
CAS No.: 666849-95-2
M. Wt: 159.18 g/mol
InChI Key: LCRFCICIBIZKQT-GDVGLLTNSA-N
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Description

Proline, 4-methoxy-1-methyl- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 1-position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proline, 4-methoxy-1-methyl- can be achieved through several methods. One common approach involves the use of proline as a starting material. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Proline, 4-methoxy-1-methyl- often involves the use of microbial fermentation. Metabolic engineering strategies have been employed to construct microbial cell factories that enhance the biosynthetic pathway of this compound. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Proline, 4-methoxy-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Proline, 4-methoxy-1-methyl- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Proline, 4-methoxy-1-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.

    Biology: It plays a role in the study of protein structure and function due to its unique chemical properties.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Proline, 4-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation. This compound can also influence cellular signaling pathways, thereby affecting various physiological processes .

Comparison with Similar Compounds

Proline, 4-methoxy-1-methyl- can be compared with other similar compounds, such as:

    Proline: The parent compound, which lacks the methoxy and methyl groups.

    4-Hydroxyproline: A hydroxylated derivative of proline.

    N-Methylproline: A methylated derivative of proline.

The uniqueness of Proline, 4-methoxy-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

666849-95-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

LCRFCICIBIZKQT-GDVGLLTNSA-N

Isomeric SMILES

CN1CC(C[C@H]1C(=O)O)OC

Canonical SMILES

CN1CC(CC1C(=O)O)OC

Origin of Product

United States

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